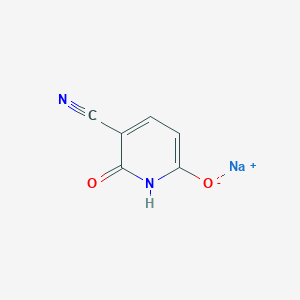

3-Cyano-6-hydroxypyridone Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Cyano-6-hydroxypyridone Sodium Salt is a chemical compound with the molecular formula C6H4N2NaO2 . It is used for research purposes.

Synthesis Analysis

The synthesis of 3-Cyano-6-hydroxypyridone Sodium Salt involves several steps. The process begins with 160 g of 1,3-dibenzyluracil, 55.2 g of cyanoacetamide (1.2 eq), 256.6 g of sodium methoxide solution (2.5 eq), and 800 mL of methanol placed in a 2000 L reaction flask . The mixture is stirred and the temperature is raised to 4550 ° C, and the reaction is kept for 6 hours . After the TLC detection reaction was completed, the reaction solution was cooled to 20 to 30 ° C, suction filtered, and the filter cake was rinsed with an appropriate amount of methanol . A filter cake and 800 g of water were placed in a 2000 L reaction flask . The temperature was raised to 7075 ° C, then slowly cooled to 05 ° C for 2 h, and filtered, and the filter cake was rinsed with an appropriate amount of ice water to obtain sodium 3-cyano-2,6-dihydroxypyridine dihydrate .

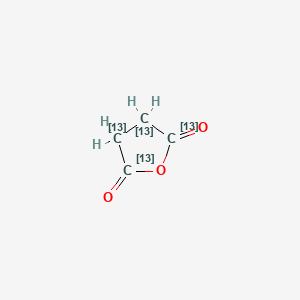

Molecular Structure Analysis

The molecular structure of 3-Cyano-6-hydroxypyridone Sodium Salt is represented by the formula C6H4N2NaO2 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Cyano-6-hydroxypyridone Sodium Salt have been described in the Synthesis Analysis section above .

Applications De Recherche Scientifique

- Researchers have investigated the antitumor properties of 3-Cyano-6-hydroxypyridone Sodium Salt. Specifically, derivatives of this compound, such as 2-oxo-1,2-dihydropyridine-3-carbonitriles and 2-oxo-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitriles, have shown promising activity against liver carcinoma cell lines (HEPG2) .

- Substituted cyanopyridines, including 3-Cyano-6-hydroxypyridone Sodium Salt, have been associated with antihypertensive effects .

- The pyridine core, including cyanopyridines, has been linked to anti-inflammatory and analgesic properties .

Antitumor Activity

Antihypertensive Properties

Anti-Inflammatory and Analgesic Effects

Antimicrobial Activity

Cardiotonic Potential

Bioisosteres and Anticancer Agents

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that cyanopyridines, a class of compounds to which 3-cyano-6-hydroxypyridone sodium salt belongs, have been found to possess various pharmacological activities .

Mode of Action

Cyanopyridines have been reported to interact with various biological targets, leading to a wide range of biological applications .

Result of Action

Propriétés

IUPAC Name |

sodium;5-cyano-6-oxo-1H-pyridin-2-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2.Na/c7-3-4-1-2-5(9)8-6(4)10;/h1-2H,(H2,8,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWWPGVNDQWIDY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)[O-])C#N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N2NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-Deoxyguanosine-[1-13C] Monohydrate](/img/structure/B583552.png)

![Ethanone, 1-(5-hydroxy-6-methylbicyclo[4.1.0]hept-3-yl)-, [1R-(1alpha,3beta,5beta,6alpha)]-](/img/no-structure.png)

![2-deoxy-D-[2-13C]ribose](/img/structure/B583559.png)

![2-deoxy-D-[UL-13C5]ribose](/img/structure/B583565.png)

![[1'-13C]2'-Deoxyuridine](/img/structure/B583569.png)

![Pyrazolo[1,5-a]pyridin-5-ol](/img/structure/B583570.png)

![[2'-13C]2'-Deoxyuridine](/img/structure/B583574.png)

![[3'-13C]2'-Deoxyuridine](/img/structure/B583575.png)